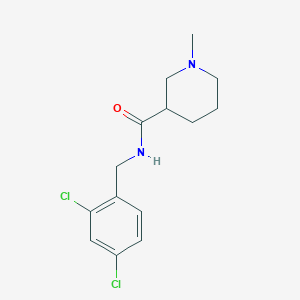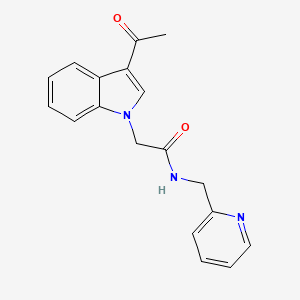
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide often involves multi-step reactions, including condensation, amide formation, and sometimes cyclization processes. These procedures aim to achieve the desired structural framework with specific functional groups. While specific synthesis pathways for this compound are not directly cited, analogues like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their biological activities, indicating a complex synthesis route involving amide bond formation and aromatic substitution reactions (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by specific interactions, such as intramolecular hydrogen bonding, which influences their conformation and, consequently, their biological activity. For example, the structure of similar compounds has been determined to feature significant intramolecular and intermolecular interactions, stabilizing their conformation and affecting their reactivity (Wang et al., 2004).
Chemical Reactions and Properties
This category encompasses the reactivity of the compound towards different chemical agents and conditions. The presence of amide and carboxamide groups in its structure suggests that it could undergo reactions typical for these functionalities, such as hydrolysis under acidic or basic conditions, or participation in coupling reactions. The compound's chemical properties are influenced by the nature of its substituents, which can dictate its acidity, basicity, and susceptibility to nucleophilic attacks.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are directly related to the compound's molecular structure. For instance, the crystal packing and hydrogen bonding patterns can influence its solubility in various solvents and its melting point range. Compounds like 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) have been studied for their crystal structure, which provides insights into the potential physical properties of similar compounds (Khedhiri et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-8-9-16(11-14(13)2)20-17(22)15-7-6-10-21(12-15)18(23)19(3,4)5/h8-9,11,15H,6-7,10,12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKSOVNQDYTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxypyrimidin-5-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4511588.png)
![N-(4-fluorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4511593.png)


![4-[4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4511623.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4511633.png)



![N-(3-bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511654.png)

![2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4511670.png)